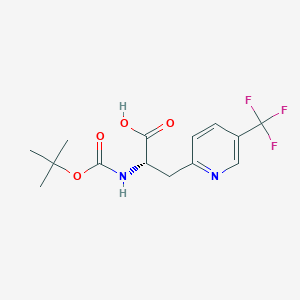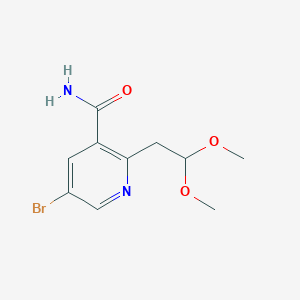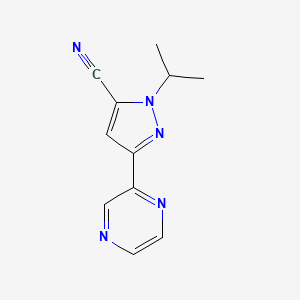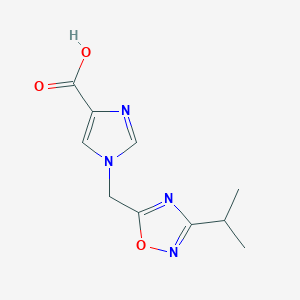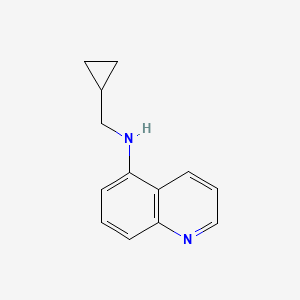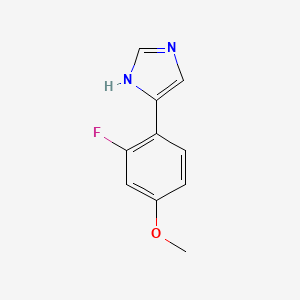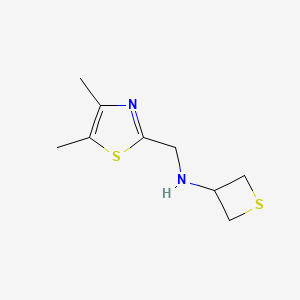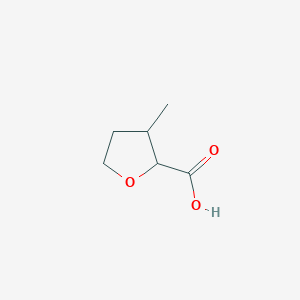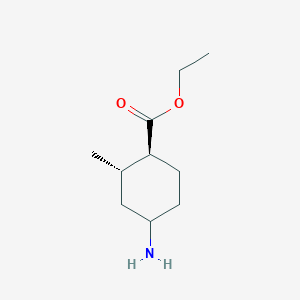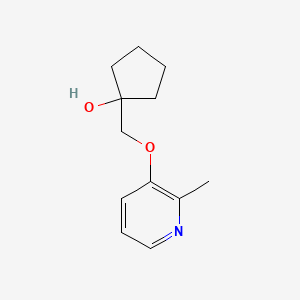![molecular formula C14H12N2S B13328305 4-(4-Methylbenzo[d]thiazol-2-yl)aniline](/img/structure/B13328305.png)
4-(4-Methylbenzo[d]thiazol-2-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylbenzo[d]thiazol-2-yl)aniline is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methyl group attached to the benzene ring and an aniline group attached to the thiazole ring. Benzothiazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzo[d]thiazol-2-yl)aniline typically involves the reaction of 4-methylbenzothiazole with aniline under specific conditions. One common method involves the use of a coupling reaction between 4-methylbenzothiazole and aniline in the presence of a catalyst such as palladium on carbon (Pd/C) and a base like potassium carbonate (K2CO3). The reaction is usually carried out in a solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .
化学反应分析
Types of Reactions
4-(4-Methylbenzo[d]thiazol-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to reduce the thiazole ring.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acetic acid (CH3COOH), and water (H2O) as solvents.
Reduction: NaBH4, LiAlH4, ethanol (EtOH), and tetrahydrofuran (THF) as solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols), and solvents like dichloromethane (DCM) or DMF.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazole derivatives.
Substitution: Halogenated derivatives, substituted anilines.
科学研究应用
4-(4-Methylbenzo[d]thiazol-2-yl)aniline has several scientific research applications, including:
Biology: Investigated for its antimicrobial, antifungal, and antiviral properties. It has shown potential as a lead compound for the development of new drugs.
Medicine: Explored for its anticancer, anti-inflammatory, and neuroprotective activities. It is being studied for its potential use in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers. .
作用机制
The mechanism of action of 4-(4-Methylbenzo[d]thiazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation. Additionally, it can interact with cellular signaling pathways, leading to changes in gene expression and cellular responses .
相似化合物的比较
Similar Compounds
4-Methylbenzothiazole: Lacks the aniline group but shares the benzothiazole core structure.
2-Aminobenzothiazole: Contains an amino group at the 2-position of the benzothiazole ring.
4-(4-Chlorobenzo[d]thiazol-2-yl)aniline: Similar structure with a chlorine atom instead of a methyl group.
Uniqueness
4-(4-Methylbenzo[d]thiazol-2-yl)aniline is unique due to the presence of both the methyl group and the aniline group, which confer specific chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound for various applications in research and industry .
属性
分子式 |
C14H12N2S |
|---|---|
分子量 |
240.33 g/mol |
IUPAC 名称 |
4-(4-methyl-1,3-benzothiazol-2-yl)aniline |
InChI |
InChI=1S/C14H12N2S/c1-9-3-2-4-12-13(9)16-14(17-12)10-5-7-11(15)8-6-10/h2-8H,15H2,1H3 |
InChI 键 |
SLXLJJZGTDCMJV-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(=CC=C1)SC(=N2)C3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-5,5-Difluoro-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B13328225.png)
![1-chloro-3-[(2E)-3-ethyl-1,1-dimethyl-1H,2H,3H-benzo[e]indol-2-ylidene]propan-2-one](/img/structure/B13328251.png)
![tert-Butyl (S)-8-fluoro-8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13328252.png)
